Pogostone

Übersicht

Beschreibung

Diese Verbindung ist bekannt für ihre vielfältigen pharmakologischen Eigenschaften, darunter antimikrobielle, entzündungshemmende und krebshemmende Wirkungen . Pogoston ist ein Hauptbestandteil von Patchouliöl und trägt maßgeblich zu seinem charakteristischen Aroma bei .

Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen

Pogoston kann durch verschiedene Methoden synthetisiert werden. Ein üblicher Ansatz beinhaltet die Isolierung von Pogoston aus Pogostemon cablin Öl. Traditionelle Extraktionsmethoden führen oft zu geringen Ausbeuten, etwa 17,6 mg/kg . Alternativ kann Pogoston über ein einstufiges Verfahren synthetisiert werden, das die Verwendung spezifischer Reagenzien und Bedingungen beinhaltet, um höhere Ausbeuten zu erzielen .

Industrielle Produktionsmethoden

Die industrielle Produktion von Pogoston beinhaltet typischerweise die Extraktion von ätherischem Öl aus Pogostemon cablin, gefolgt von der Isolierung und Reinigung von Pogoston. Moderne Techniken wie die Gaschromatographie-Massenspektrometrie (GC-MS) werden eingesetzt, um die Reinheit und Qualität der Verbindung zu gewährleisten .

Wirkmechanismus

Target of Action

Pogostone, a major component of the essential oil from Pogostemon cablin , has been found to interact with several targets. It has been identified as a potential inhibitor of MCR-1 , a plasmid-mediated colistin resistance gene . This compound also exhibits an immunosuppressive property by directly blocking T cell proliferation .

Mode of Action

Instead, it inhibits the binding of MCR-1 to substrates by binding to amino acids in the active region of MCR-1, thus inhibiting the biological activity of MCR-1 and its mutants . In the context of immunosuppression, this compound acts by altering the inflammatory cytokine profile .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to downregulate the phosphorylation of MAPKs and the NF-κB pathway by triggering the SIRT1 activation . It also suppresses the migratory ability of macrophages to inflammatory adipocytes and reduces inflammatory cytokine and chemokine expression .

Result of Action

This compound has been shown to have various molecular and cellular effects. It can decrease protein expressions of ANP and BNP, reduce cell surface area, decrease ROS and MDA levels, and inhibit apoptosis . It also significantly induces apoptosis in liver cancer cells .

Action Environment

Environmental factors can influence the action of this compound. For instance, oxidative stress from various external and endogenous factors, including alcohol, drugs, and environmental pollutants, can affect the efficacy of this compound . Additionally, this compound has been shown to have insecticidal and repellent action against certain pests, suggesting that its efficacy can be influenced by the presence of these organisms .

Biochemische Analyse

Biochemical Properties

Pogostone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key enzymes involved in the biosynthesis of this compound is the acyl-activating enzyme (AAE) that catalyzes the formation of 4-methylvaleryl-CoA from 4-methylvaleric acid . This enzyme, identified as PcAAE2, is localized in the cytosol and is closely related to other AAE proteins in Pogostemon cablin and other species . This compound also exhibits inhibitory effects on both gram-negative and gram-positive bacteria, as well as corynebacterium xerosis .

Cellular Effects

This compound has been shown to induce apoptosis and autophagy in various cell types . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound’s anti-cancer activity is attributed to its ability to induce apoptosis in cancer cells . Additionally, this compound’s anti-inflammatory properties are linked to its ability to modulate inflammatory signaling pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, this compound inhibits bacterial growth by disrupting the cell membrane integrity and inhibiting essential bacterial enzymes . In cancer cells, this compound induces apoptosis by activating caspase enzymes and promoting the release of cytochrome c from mitochondria .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable, but its degradation products can also exhibit biological activity . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged anti-inflammatory and anti-cancer activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects such as anti-inflammatory and gastro-protective activities . At high doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the beneficial effects plateau at certain dosages, and higher doses do not result in increased efficacy .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as acyl-activating enzymes and cofactors involved in its biosynthesis and metabolism . This compound’s metabolic pathway includes the formation of 4-methylvaleryl-CoA, which is a key intermediate in its biosynthesis . Additionally, this compound can affect metabolic flux and metabolite levels in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . This compound’s distribution pattern is correlated with its pharmacological activities, with higher concentrations found in tissues where it exerts its effects .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. It is primarily localized in the cytosol, where it interacts with various enzymes and proteins . This compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This subcellular distribution is essential for its biological activities, including its anti-bacterial and anti-cancer effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Pogostone can be synthesized through various methods. One common approach involves the isolation of this compound from Pogostemon cablin oil. Traditional extraction methods often result in low yields, approximately 17.6 mg/kg . Alternatively, this compound can be synthesized via a one-step method, which involves the use of specific reagents and conditions to achieve higher yields .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of essential oil from Pogostemon cablin, followed by the isolation and purification of this compound. Advanced techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to ensure the purity and quality of the compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Pogoston unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind essenziell, um die Verbindung zu modifizieren und ihre pharmakologischen Eigenschaften zu verbessern .

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei Reaktionen mit Pogoston verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und Katalysatoren. So kann Pogoston beispielsweise oxidiert werden, um verschiedene Derivate mit verbesserter antibakterieller Aktivität zu bilden .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von Pogoston entstehen, umfassen verschiedene Derivate, die starke antibakterielle und antimykotische Aktivitäten aufweisen. Diese Derivate werden oft synthetisiert, um die Wirksamkeit der Verbindung zu verbessern und potenzielle Nebenwirkungen zu reduzieren .

Wissenschaftliche Forschungsanwendungen

Pogoston hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Industrie: Pogoston wird in der Duftstoffindustrie aufgrund seines charakteristischen Aromas verwendet.

Wirkmechanismus

Pogoston übt seine Wirkungen durch verschiedene Mechanismen aus. Es hemmt die biologische Funktion bestimmter Enzyme, wie z. B. Pentaerythritoltetranitratreduktase, die an der bakteriellen Resistenz beteiligt ist . Darüber hinaus induziert Pogoston Zell-Apoptose und Autophagie, was zu seinen krebshemmenden Eigenschaften beiträgt . Die Verbindung aktiviert auch bestimmte molekulare Signalwege, wie z. B. den SIRT1-Signalweg, um Entzündungen zu regulieren .

Vergleich Mit ähnlichen Verbindungen

Pogoston ist im Vergleich zu anderen ähnlichen Verbindungen einzigartig aufgrund seiner vielfältigen pharmakologischen Aktivitäten und seiner Präsenz in Patchouliöl. Ähnliche Verbindungen umfassen:

Patchoulialkohol: Ein weiterer Hauptbestandteil von Patchouliöl mit antimikrobiellen und entzündungshemmenden Eigenschaften.

β-Patchoulen: Bekannt für seine entzündungshemmenden und antioxidativen Wirkungen.

Patchoulenepoxid: Zeigt antimikrobielle und krebshemmende Aktivitäten.

Pogoston zeichnet sich durch seine starke antibakterielle und antimykotische Aktivität aus, was es zu einer wertvollen Verbindung für die Entwicklung neuer Therapeutika macht .

Eigenschaften

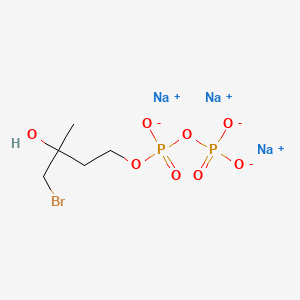

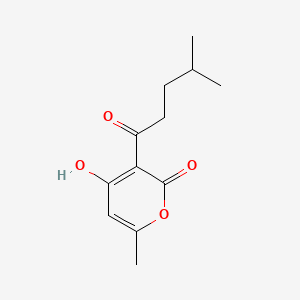

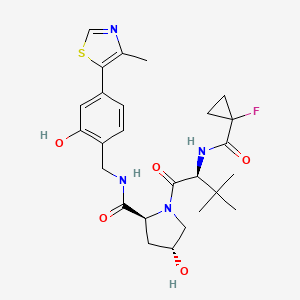

IUPAC Name |

4-hydroxy-6-methyl-3-(4-methylpentanoyl)pyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-7(2)4-5-9(13)11-10(14)6-8(3)16-12(11)15/h6-7,14H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJFJTORMMHWKFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)O1)C(=O)CCC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001019967 | |

| Record name | Pogostone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dhelwangin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030703 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

23800-56-8 | |

| Record name | Pogostone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23800-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dhelwangin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023800568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pogostone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DHELWANGIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QG8U8GA5EP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dhelwangin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030703 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

41 - 41.6 °C | |

| Record name | Dhelwangin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030703 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-[7,12-Bis(ethenyl)-3,8,13,17-tetramethyl-18-[3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propyl]-21,22-dihydroporphyrin-2-yl]propanoyloxy]ethyl-trimethylazanium](/img/structure/B610075.png)

![Methyl 2-[[4-(3,4,5-trimethoxyanilino)imidazo[1,2-a][1,3,5]triazin-2-yl]amino]benzoate](/img/structure/B610076.png)

![2-Amino-1-(trideuteromethyl)-6-Phenylimidazo[4,5-b] pyridine](/img/structure/B610090.png)